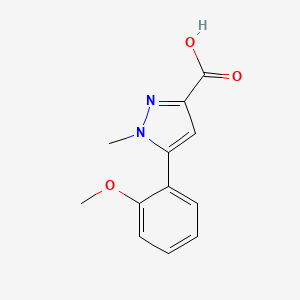

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-10(7-9(13-14)12(15)16)8-5-3-4-6-11(8)17-2/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPDBXQACCBVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Structure

| Property | Value |

|---|---|

| IUPAC Name | 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.23 g/mol |

| CAS Number | 1015868-53-7 |

| SMILES | CN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)O |

Preparation Methods Analysis

General Synthetic Approach

The preparation of this compound typically involves:

- Construction of the pyrazole core

- Introduction of the 2-methoxyphenyl group

- N-methylation

- Carboxylation at the 3-position

The most reliable and scalable routes start from substituted hydrazines and β-ketoesters or diketones, followed by functional group transformations.

Stepwise Synthesis (Representative Literature Procedure)

Step 1: Synthesis of 2-Methoxyphenylhydrazine

- Starting from 2-methoxyaniline, diazotization and reduction yield 2-methoxyphenylhydrazine.

Step 2: Pyrazole Ring Formation

- Condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions forms ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate.

Step 3: N-Methylation

- The pyrazole nitrogen is methylated using methyl iodide and a base such as potassium carbonate in acetone, yielding ethyl 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate.

Step 4: Hydrolysis

- The ester is hydrolyzed under basic or acidic conditions to afford the target carboxylic acid, this compound.

Summary Table: Stepwise Synthesis

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 2-methoxyaniline, NaNO₂, HCl, SnCl₂ | 2-methoxyphenylhydrazine | Diazotization & reduction |

| 2 | 2-methoxyphenylhydrazine, ethyl acetoacetate, EtOH, reflux | Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate | Pyrazole ring formation |

| 3 | Methyl iodide, K₂CO₃, acetone, reflux | Ethyl 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate | N-methylation |

| 4 | NaOH (aq) or HCl (aq), reflux | This compound | Ester hydrolysis |

Alternative Routes

Patent-Based Synthesis (Adapted for Similar Pyrazole Carboxylic Acids)

A patent describes the preparation of 1-methyl-pyrazole-3,5-dicarboxylic acid derivatives, which can be adapted for the target compound by introducing the 2-methoxyphenyl group at the appropriate step:

- Step 1: Alkylation of diethyl 1H-pyrazole-3,5-dicarboxylate with methyl iodide in the presence of potassium carbonate yields diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

- Step 2: Selective hydrolysis and decarboxylation can yield the mono-carboxylated product.

- Step 3: Coupling with 2-methoxyphenyl derivatives (via Suzuki or other cross-coupling reactions) introduces the aromatic moiety.

- Step 4: Final hydrolysis yields the desired acid.

Key Reaction Conditions from Patent Data

| Step | Reagents & Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | Diethyl 1H-pyrazole-3,5-dicarboxylate, MeI, K₂CO₃, acetone, 60°C, overnight | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate | High yield |

| 2 | Methanol, KOH, 0°C to RT, 10 h | Mono-carboxylated methyl pyrazole derivative | TLC monitoring |

| 3 | SOCl₂, toluene, THF, 70–85°C, 16 h | Acyl chloride intermediate | For subsequent coupling |

| 4 | 2-methoxyphenylboronic acid, Pd-catalyst, base, solvent | 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate | Suzuki coupling (if applicable) |

| 5 | NaOH (aq) or HCl (aq), reflux | This compound | Final hydrolysis |

Comparative Notes

- The direct condensation of 2-methoxyphenylhydrazine with β-ketoesters is the most straightforward and widely used method for such pyrazole carboxylic acids.

- N-methylation is efficiently achieved with methyl iodide and a mild base.

- Hydrolysis of the ester is typically quantitative under standard conditions.

- Alternative routes involving cross-coupling are more complex but allow for late-stage diversification.

Research Findings and Yields

| Method | Key Reagents | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine condensation route | 2-methoxyphenylhydrazine, ethyl acetoacetate | 65–80 | Simple, high selectivity | Requires hydrazine precursor |

| Patent-based route | Diethyl pyrazole dicarboxylate, MeI, coupling partners | 50–70 | Modular, scalable | Multi-step, more purification |

| Direct N-methylation | Methyl iodide, K₂CO₃ | >90 (per step) | High efficiency for methylation | Toxic reagents |

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

Oxidation: Formation of 5-(2-Hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Effects on Properties

Electronic and Steric Influences

- Aromatic vs. Heteroaromatic Groups : The 2-methoxyphenyl group in the target compound provides electron-donating effects via the methoxy group, enhancing resonance stabilization of the pyrazole ring. In contrast, the 2-furyl substituent (in C₉H₈N₂O₃) introduces a heteroaromatic system with conjugated lone pairs, altering electronic distribution and reducing molecular weight .

- Chlorinated Analogues : Chlorine atoms in compounds like C₁₇H₁₁Cl₃N₂O₂ and C₁₂H₁₁ClN₂O₃ act as electron-withdrawing groups, increasing acidity of the carboxylic acid and enhancing lipophilicity, which may improve membrane permeability in biological systems .

Crystallographic and Hydrogen-Bonding Behavior

- The crystal structure of C₁₇H₁₁Cl₃N₂O₂ reveals intramolecular O–H···O hydrogen bonds and π-π interactions between pyrazole and chlorophenyl rings, stabilizing the solid-state arrangement . Similar interactions are anticipated in the target compound due to its carboxylic acid group and aromatic substituents.

Biological Activity

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 479077-33-3) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid, contributing to its unique biological profile. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that are crucial for its biological interactions.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the proliferation of various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 2.43 to 14.65 μM against these cancer cell lines, suggesting significant antiproliferative activity .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the destabilization of microtubules, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to enhance caspase activity and induce morphological changes characteristic of apoptosis at low concentrations .

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. In a study evaluating various pyrazoles, some compounds showed up to 93% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 μM . This suggests that this compound may possess similar anti-inflammatory effects.

Antimicrobial Activity

Research indicates that certain pyrazole derivatives exhibit antimicrobial properties against various pathogens. For example, compounds tested against E. coli and S. aureus showed significant antibacterial activity . The structural features of pyrazoles play a critical role in enhancing their antimicrobial efficacy.

Case Study 1: Anticancer Activity

In a comparative study of pyrazole derivatives, this compound was evaluated alongside other compounds for its ability to inhibit cell growth in MDA-MB-231 cells. The results indicated that this compound demonstrated notable growth inhibition compared to controls, supporting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 4.98 |

| Compound B | HepG2 | 14.65 |

| This compound | MDA-MB-231 | <7 |

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines. The findings revealed that several compounds exhibited significant inhibition rates comparable to standard anti-inflammatory drugs.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound C | 76% | 86% |

| This compound | >60% | >70% |

Q & A

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Hypothesis Testing :

- Mechanistic Profiling : Use RNA-seq to identify differential target expression (e.g., EGFR in MCF-7 vs. HeLa).

- Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.